N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine
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Overview
Description
N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine typically involves the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with norleucine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The product is then purified by precipitation in acetone and recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form hydroxyl derivatives.
Substitution: The acyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted acyl derivatives.
Scientific Research Applications
N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can intercalate with DNA, inhibiting the activity of enzymes such as topoisomerase . Additionally, it can generate reactive oxygen species (ROS) that induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine: Similar structure but with a glycine moiety instead of norleucine.
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine: Contains an additional glycine residue.
Uniqueness
N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is unique due to the presence of the butyl and norleucine moieties, which confer distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C22H29NO6 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H29NO6/c1-4-6-8-15-12-20(25)29-21-14(3)18(11-10-16(15)21)28-13-19(24)23-17(22(26)27)9-7-5-2/h10-12,17H,4-9,13H2,1-3H3,(H,23,24)(H,26,27) |
InChI Key |
UHSRJKCFZQLKAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCCC)C(=O)O |
Origin of Product |
United States |
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